BCATc Inhibitor 2
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such compounds are produced in specialized chemical manufacturing facilities under strict quality control to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
BCATc Inhibitor 2 primarily undergoes reactions typical of sulfonyl hydrazides, including:
Oxidation: This reaction can modify the sulfonyl hydrazide group.
Reduction: This reaction can potentially reduce the sulfonyl group to a sulfide.
Substitution: This reaction can replace the sulfonyl hydrazide group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfides .
Scientific Research Applications
BCATc Inhibitor 2 has a wide range of applications in scientific research:
Chemistry: Used to study the inhibition of branched-chain aminotransferases and their role in amino acid metabolism
Biology: Investigated for its effects on cellular processes involving branched-chain amino acids
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases and other neurological disorders
Industry: Utilized in the development of neuroprotective agents and other pharmaceuticals
Mechanism of Action
BCATc Inhibitor 2 exerts its effects by selectively inhibiting the activity of cytosolic branched-chain aminotransferase (BCATc). This inhibition disrupts the transamination of branched-chain amino acids, leading to reduced production of glutamate and other downstream metabolites. The compound has been shown to block calcium influx into neurons, demonstrating neuroprotective efficacy .
Comparison with Similar Compounds
Similar Compounds
BCATm Inhibitors: These inhibitors target the mitochondrial isoform of branched-chain aminotransferase (BCATm) and have different selectivity and efficacy profiles.
Other Sulfonyl Hydrazides: Compounds with similar chemical structures but different biological targets
Uniqueness
BCATc Inhibitor 2 is unique due to its high selectivity for the cytosolic isoform of branched-chain aminotransferase (BCATc) and its demonstrated neuroprotective effects in various models of neurodegenerative diseases .
Properties
IUPAC Name |
5-chloro-N'-[2-(trifluoromethyl)phenyl]sulfonyl-1-benzofuran-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O4S/c17-10-5-6-12-9(7-10)8-13(26-12)15(23)21-22-27(24,25)14-4-2-1-3-11(14)16(18,19)20/h1-8,22H,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQBZYKAQQWOTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NNC(=O)C2=CC3=C(O2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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